molecular formula C17H21N3O3S B2481488 (1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2061336-25-0

(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2481488
CAS RN: 2061336-25-0
M. Wt: 347.43
InChI Key: OQKWHFYGUZQARF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multistep organic reactions, typically starting from simpler bicyclic structures. These syntheses can include the formation of azabicyclo octane skeletons via sequential oxidative Mannich reactions, as demonstrated in the concise synthesis described by Jo et al. (2018) for 8-azabicyclo[3.2.1]octanes (Jo et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as NMR, HRMS, and X-ray crystallography. For instance, Guo et al. (2015) provided a detailed structure characterization of a related compound through crystallography, revealing intermolecular hydrogen bonding patterns (Guo et al., 2015).

Chemical Reactions and Properties

Compounds with azabicyclo[3.2.1]octane skeletons participate in various chemical reactions, such as ring-closing metathesis, and exhibit unique reactivity due to their structural framework. For example, Burke et al. (1999) described the use of desymmetrization by ring-closing metathesis to create 6,8-dioxabicyclo[3.2.1]octanes, showing the versatility of these structures in synthetic chemistry (Burke et al., 1999).

Physical Properties Analysis

The physical properties of compounds like "(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide" include aspects like solubility, melting point, and crystal structure, which can be inferred from similar analyses. These properties are essential for understanding the compound's behavior in biological systems and its potential applications.

Chemical Properties Analysis

The chemical properties involve the compound's reactivity, stability, and interactions with other molecules. These properties are determined by the functional groups present and the overall molecular architecture. Studies like those of Singh et al. (2007) provide insight into the synthesis and chemical behavior of azabicyclo[3.2.1]octane derivatives, offering clues about the chemical properties of similar compounds (Singh et al., 2007).

Scientific Research Applications

Enantiomerically Pure Derivatives for Asymmetric Syntheses

Research by Martens and Lübben (1991) demonstrated the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives, such as the one , utilized as efficient chiral auxiliaries in Michael-type reactions. This highlights its application in creating asymmetric compounds essential for pharmaceuticals and fine chemicals (Martens & Lübben, 1991).

Reactivity and Transformation Studies

Ershov et al. (2001) explored the reactivity of azabicyclic compounds with bases, leading to structural transformations that yield new compounds with potential applications in medicinal chemistry and organic synthesis (Ershov, Sheverdov, Nasakin, & Tafeenko, 2001).

Analgesic and Chemotherapeutic Potential

Research into scopine 3-amino-2-phenylpropionate derivatives, which share structural similarities, reveals potential analgesic, hypotensive, anti-Parkinsonian, and chemotherapeutic applications. These findings indicate the broad therapeutic potential of compounds containing the azabicyclo[3.2.1]octane core (Vlasova et al., 2006).

Novel Agonists for Neurological Treatments

The discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as an agonist of the alpha7 nicotinic acetylcholine receptor highlights the potential of such compounds in treating cognitive deficits in neurological disorders like schizophrenia (Wishka et al., 2006).

Stereoselective Synthesis and Metabolic Studies

The stereoselective synthesis of active metabolites of potent inhibitors, such as PI3 kinase inhibitors, showcases the importance of such compounds in the development of new drugs with specific biological activities (Chen et al., 2010).

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry and related fields. Future work could explore its synthesis, properties, and potential applications in more detail .

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-15-5-6-16(22)20(15)13-8-11-3-4-12(9-13)19(11)17(23)18-10-14-2-1-7-24-14/h1-2,7,11-13H,3-6,8-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKWHFYGUZQARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCC3=CC=CS3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

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